3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzaldehyde moiety attached to a pyrazole ring, which is substituted with chlorine and methyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and pyrazole moieties, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(13)9(2)15(14-8)11-5-3-4-10(6-11)7-16/h3-7H,1-2H3 |
InChI Key |
UHNWKZBFFRWBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C=O)C)Cl |
Origin of Product |
United States |
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